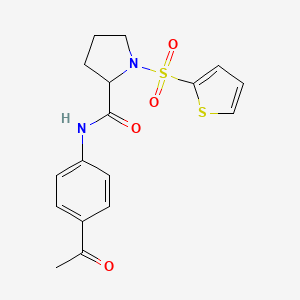

N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

描述

属性

IUPAC Name |

N-(4-acetylphenyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-12(20)13-6-8-14(9-7-13)18-17(21)15-4-2-10-19(15)25(22,23)16-5-3-11-24-16/h3,5-9,11,15H,2,4,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJCGQBRPHEZCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene-2-sulfonyl group and the 4-acetylphenyl group. Common reagents used in these reactions include sulfonyl chlorides, acetyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

化学反应分析

Types of Reactions

N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

科学研究应用

Chemistry

In chemistry, N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide may be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications.

作用机制

The mechanism of action of N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would be identified through experimental studies.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide with structurally analogous compounds from recent research and patents:

Key Comparison Points

Thiophene’s smaller size may reduce steric hindrance relative to bulkier substituents like isoxazole () .

Carboxamide Substituents :

- The 4-acetylphenyl group in the target compound enhances hydrophobicity, which may favor membrane permeability but reduce aqueous solubility. In contrast, 4-methylpyridin-2-yl () and thiazol-5-yl benzyl () introduce polar heterocycles, likely improving solubility and target engagement .

Stereochemistry :

- Several patented analogs (–5) adopt the (2S,4R) configuration, which optimizes spatial orientation for binding. The target compound’s stereochemistry is unspecified, but stereospecific analogs highlight the importance of chiral centers in activity .

Functional Groups :

生物活性

N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrrolidine core substituted with an acetylphenyl group and a thiophene sulfonyl moiety. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups are known to inhibit certain enzymes, potentially affecting metabolic pathways.

- Interaction with Receptors : The presence of the acetylphenyl group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.

Antitumor Activity

Studies have shown that related compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, the IC50 values for similar pyrrolidine derivatives range from 1.61 µg/mL to 2.31 µg/mL against tumor cells, suggesting that N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide may also possess similar properties.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | Jurkat | 1.61 ± 1.92 |

| Compound B | HT-29 | 2.31 ± 0.75 |

| N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide | TBD | TBD |

Anticonvulsant Activity

The anticonvulsant potential of related thiazole and pyrrolidine derivatives suggests that this compound may also exhibit neuroprotective effects. The structure-activity relationship (SAR) studies indicate that modifications in the aromatic substituents significantly impact anticonvulsant efficacy.

Study on Antitumor Efficacy

In a recent study involving a series of pyrrolidine derivatives, N-(4-acetylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide was evaluated for its cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The results demonstrated that the compound exhibited significant antiproliferative activity, comparable to standard chemotherapeutic agents.

Mechanistic Insights

Molecular dynamics simulations suggested that the compound interacts predominantly through hydrophobic contacts with target proteins, which is crucial for its anticancer activity. The presence of electron-donating groups on the aromatic ring was found to enhance activity, indicating a potential pathway for optimizing efficacy through structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。